Jak1/tyk2-IN-1

Description

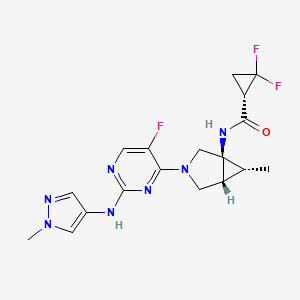

Structure

3D Structure

Properties

Molecular Formula |

C18H20F3N7O |

|---|---|

Molecular Weight |

407.4 g/mol |

IUPAC Name |

(1S)-2,2-difluoro-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hexan-1-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C18H20F3N7O/c1-9-12-7-28(8-17(9,12)26-15(29)11-3-18(11,20)21)14-13(19)5-22-16(25-14)24-10-4-23-27(2)6-10/h4-6,9,11-12H,3,7-8H2,1-2H3,(H,26,29)(H,22,24,25)/t9-,11+,12+,17+/m1/s1 |

InChI Key |

VFTQZQGHFFDMQS-RSNHQYPWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@]1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)[C@@H]5CC5(F)F |

Canonical SMILES |

CC1C2C1(CN(C2)C3=NC(=NC=C3F)NC4=CN(N=C4)C)NC(=O)C5CC5(F)F |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Jak1/tyk2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Jak1/tyk2-IN-1, also known as PF-06673518, is a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary cascade for a multitude of cytokines and growth factors involved in immunity and inflammation. By targeting the ATP-binding site of both JAK1 and TYK2, this compound effectively modulates the signaling of various pro-inflammatory cytokines, positioning it as a significant tool for research in autoimmune and inflammatory diseases. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against JAK Family Kinases

| Kinase | IC50 (nM) |

| JAK1 | 41 |

| TYK2 | 29 |

| JAK2 | >4800 |

| JAK3 | >4800 |

Data represents the mean of multiple experiments. IC50 values denote the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 2: Cellular Activity of this compound in Human Whole Blood Assays

| Cytokine Stimulant | Phosphorylated STAT | Pathway Dependence | IC50 (nM) |

| IFNα | pSTAT1 | JAK1/TYK2 | 30 |

| IL-12 | pSTAT4 | TYK2 /JAK2 | 65 |

| IL-23 | pSTAT3 | TYK2 /JAK2 | 120 |

| IL-6 | pSTAT1 | JAK1 /JAK2/TYK2 | 81 |

| IL-15 | pSTAT5 | JAK1 /JAK3 | 135 |

IC50 values represent the concentration of this compound required to inhibit the cytokine-induced phosphorylation of the respective STAT protein by 50% in human whole blood.

Mechanism of Action

This compound exerts its therapeutic potential by competitively inhibiting the ATP-binding sites of JAK1 and TYK2. This inhibition prevents the autophosphorylation and activation of these kinases, which are essential for the downstream signaling cascade.

The JAK-STAT pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, many of which are pro-inflammatory.[1][2]

By inhibiting both JAK1 and TYK2, this compound effectively blocks the signaling of a specific subset of cytokines that rely on these particular JAKs for signal transduction. Cytokines that predominantly signal through JAK1/TYK2 heterodimers include Type I interferons (IFN-α, IFN-β), IL-6, and IL-10.[1][2] Furthermore, cytokines such as IL-12 and IL-23, which are crucial in the differentiation of T helper 1 (Th1) and Th17 cells, respectively, rely on TYK2 in conjunction with JAK2.[1] The dual inhibition of JAK1 and TYK2 therefore provides a targeted approach to dampen the inflammatory response mediated by these key cytokines.

Signaling Pathway Diagram

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Biochemical Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of isolated JAK kinases.

Materials:

-

Recombinant human JAK1, TYK2, JAK2, and JAK3 catalytic domains.

-

Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE).

-

ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

This compound (serially diluted in DMSO).

-

Detection Reagents: Streptavidin-coated donor beads and phosphotyrosine-specific antibody-conjugated acceptor beads (for HTRF or similar FRET-based assays).

-

384-well microplates.

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the JAK enzyme and the biotinylated peptide substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an EDTA-containing stop buffer.

-

Add the detection reagents (donor and acceptor beads) and incubate in the dark at room temperature for 60 minutes.

-

Read the plate on a suitable plate reader to measure the FRET signal, which is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Phospho-STAT Assay in Human Whole Blood

This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a physiologically relevant matrix.

Materials:

-

Fresh human whole blood collected in sodium heparin tubes.

-

Cytokines: IFNα, IL-12, IL-23, IL-6, IL-15.

-

This compound (serially diluted in DMSO).

-

Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

-

Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III).

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Pre-warm human whole blood at 37°C for 15 minutes.

-

Add 2 µL of serially diluted this compound or DMSO to 100 µL of whole blood and incubate at 37°C for 60 minutes.

-

Stimulate the blood by adding the respective cytokine at a predetermined optimal concentration (e.g., IFNα at 100 ng/mL, IL-12 at 20 ng/mL).

-

Incubate for 15-30 minutes at 37°C.

-

Immediately fix the cells by adding 1 mL of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.

-

Centrifuge the cells, discard the supernatant, and permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Stain the cells with the antibody cocktail containing antibodies against cell surface markers and intracellular phospho-STATs for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer for flow cytometry analysis.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the desired cell population (e.g., CD3+ T cells).

-

Calculate the percent inhibition for each inhibitor concentration relative to the cytokine-stimulated DMSO control and determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for biochemical and cellular characterization of this compound.

Conclusion

This compound is a selective dual inhibitor of JAK1 and TYK2, key mediators in the signaling of numerous pro-inflammatory cytokines. Its mechanism of action involves the direct inhibition of the kinase activity of these enzymes, leading to the suppression of the JAK-STAT signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory disorders. The targeted nature of this compound highlights a promising strategy for modulating the immune response with potentially greater selectivity and an improved safety profile compared to broader-acting immunosuppressants.

References

"Jak1/tyk2-IN-1" discovery and synthesis

An In-Depth Technical Guide to the Discovery and Synthesis of Jak1/Tyk2-IN-1 (Brepocitinib/PF-06700841)

Introduction

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitor, Brepocitinib (also known as PF-06700841). This potent and selective small molecule inhibitor has shown promise in the treatment of various autoimmune and inflammatory diseases. The rationale for targeting both JAK1 and TYK2 stems from their critical roles in the signaling pathways of key pro-inflammatory cytokines. By simultaneously inhibiting these two kinases, Brepocitinib offers a targeted approach to modulate the immune response.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed methodologies for the synthesis and key biological assays, along with a summary of its inhibitory activity.

Discovery and Rationale

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. These kinases are essential for the signal transduction of numerous cytokines and growth factors, which are central to immune regulation and hematopoiesis. The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory disorders. Therefore, inhibiting JAKs has emerged as a promising therapeutic strategy. While selective inhibitors for individual JAKs have been developed, there is a strong rationale for the dual inhibition of JAK1 and TYK2.

-

JAK1 is involved in the signaling of a broad range of cytokines, including those that use the common gamma chain (γc), the gp130 family of receptors, and interferon (IFN) receptors.

-

TYK2 is crucial for the signaling of IL-12, IL-23, and Type I IFNs.

By inhibiting both JAK1 and TYK2, Brepocitinib can simultaneously block the signaling of multiple cytokines that are key drivers of inflammation in diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The development of Brepocitinib (PF-06700841) was the result of a focused effort to design a potent and selective dual inhibitor with a favorable safety profile, particularly by minimizing activity against JAK2 to avoid potential hematopoietic side effects.

Synthesis of Brepocitinib (PF-06700841)

The chemical name for Brepocitinib is ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone. The synthesis of this compound is a multi-step process that involves the construction of the core 3,8-diazabicyclo[3.2.1]octane scaffold, followed by the sequential addition of the pyrimidine and difluorocyclopropylcarbonyl moieties.

While a detailed, step-by-step protocol from a primary publication's supplementary information is not publicly available, the general synthetic strategy can be inferred from the structure and related literature. The synthesis would likely involve the following key transformations:

-

Synthesis of the 3,8-diazabicyclo[3.2.1]octane core: This bicyclic amine is a key intermediate and can be prepared through various established synthetic routes, often involving intramolecular cyclization reactions.

-

Introduction of the pyrimidine group: The core diamine would then be reacted with a suitably substituted 2-aminopyrimidine derivative. This is typically achieved through a nucleophilic aromatic substitution reaction where one of the secondary amines of the bicyclic core displaces a leaving group (e.g., a halogen) on the pyrimidine ring.

-

Coupling with the pyrazole moiety: The 2-amino group on the pyrimidine is then functionalized with the 1-methyl-1H-pyrazol-4-yl group. This could be accomplished via a Buchwald-Hartwig amination or a similar cross-coupling reaction.

-

Acylation with the difluorocyclopropylcarbonyl group: Finally, the remaining secondary amine of the 3,8-diazabicyclo[3.2.1]octane core is acylated with (S)-2,2-difluorocyclopropanecarboxylic acid. This is a standard amide bond formation that can be mediated by common coupling reagents such as HATU or EDC/HOBt.

Biological Activity and Data

Brepocitinib has demonstrated potent and selective inhibition of JAK1 and TYK2 in both biochemical and cellular assays.

Biochemical Activity

The inhibitory activity of Brepocitinib against the four JAK family members was determined using in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) |

| JAK1 | 17 |

| TYK2 | 23 |

| JAK2 | 77 |

| JAK3 | 6494 |

Data sourced from multiple references.

Cellular Activity

The cellular potency of Brepocitinib was assessed by measuring the inhibition of cytokine-induced STAT phosphorylation in human whole blood (HWB) assays. The IC50 values for the inhibition of various signaling pathways are presented below.

| Pathway | Stimulating Cytokine(s) | Measured Phospho-STAT | Cellular Subset | IC50 (nM) |

| TYK2/JAK2 | IL-12 | pSTAT4 | HWB | 65 |

| TYK2/JAK2 | IL-23 | pSTAT3 | HWB | 120 |

| JAK1/gp130 | IL-6 | pSTAT1 | CD3+ | 81 |

| JAK1/gp130 | IL-6 | pSTAT3 | CD3+ | 641 |

| JAK1/JAK3 | IL-15 | pSTAT5 | HWB | 238 |

| JAK1/JAK3 | IL-21 | pSTAT3 | HWB | 204 |

| JAK2/JAK2 | EPO | pSTAT5 | CD34+ Progenitors | 577 |

| TYK2/JAK1 | IL-10 | pSTAT3 | HWB | 305 |

| JAK1/JAK2/TYK2 | IL-27 | pSTAT3 | HWB | 86 |

Data sourced from MedChemExpress product page.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.

Biochemical Kinase Inhibition Assay (General Protocol)

A common method for determining the biochemical potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay or a similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human JAK1, TYK2, JAK2, and JAK3 enzymes

-

Fluorescently labeled ATP-competitive kinase inhibitor (tracer)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (Brepocitinib) serially diluted in DMSO

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a solution of the kinase and the Eu-labeled antibody in kinase buffer.

-

Prepare a solution of the fluorescent tracer in kinase buffer.

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in kinase buffer.

-

-

Assay Plate Setup:

-

To each well of a 384-well plate, add the test compound solution.

-

Add the kinase/antibody solution to all wells.

-

Initiate the reaction by adding the tracer solution to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular STAT Phosphorylation Assay (General Protocol)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To determine the cellular potency (IC50) of a test compound.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokines (e.g., IL-6, IL-12, IL-23, IFN-α)

-

Test compound (Brepocitinib) serially diluted in DMSO

-

Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)

-

Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4, anti-pSTAT5)

-

Flow cytometer

Procedure:

-

Compound Incubation:

-

Aliquot whole blood or PBMCs into tubes.

-

Add serial dilutions of the test compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cytokine Stimulation:

-

Add the appropriate cytokine to stimulate the specific signaling pathway and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

-

Fixation and Lysis:

-

Fix the cells and lyse the red blood cells by adding a fixation/lysis buffer. Incubate as recommended by the manufacturer.

-

-

Permeabilization:

-

Wash the cells and then permeabilize them by adding a permeabilization buffer. This allows the antibodies to access intracellular phosphorylated proteins.

-

-

Staining:

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific phosphorylated STAT protein of interest. Incubate in the dark.

-

-

Data Acquisition:

-

Wash the cells and resuspend them in a suitable buffer.

-

Acquire data on a flow cytometer, collecting events for specific cell populations based on surface marker expression.

-

-

Data Analysis:

-

Gate on the cell population of interest (e.g., CD3+ T cells).

-

Determine the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Plot the MFI against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

-

Visualizations

JAK-STAT Signaling Pathway and Inhibition by Brepocitinib

Caption: JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for a typical TR-FRET based kinase inhibition assay.

Conclusion

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of JAK1 and TYK2 that has demonstrated significant potential for the treatment of a range of autoimmune and inflammatory diseases. Its discovery was based on the rationale of targeting key cytokine signaling pathways involved in inflammation. The data presented in this guide highlight its inhibitory activity at both the biochemical and cellular levels. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this and similar compounds. The continued development and study of dual JAK1/TYK2 inhibitors like Brepocitinib represent an important advancement in the field of immunology and drug discovery.

The Structure-Activity Relationship of Dual JAK1/TYK2 Inhibitors: A Technical Guide

Introduction: The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.

While early generation JAK inhibitors showed broad activity across the JAK family, there is a growing interest in developing more selective inhibitors to achieve a better therapeutic window and reduce off-target effects. Dual inhibition of JAK1 and TYK2 is a particularly attractive approach. JAK1 is involved in the signaling of many pro-inflammatory cytokines, while TYK2 is crucial for the signaling of IL-12, IL-23, and Type I interferons, key mediators in several autoimmune conditions. By selectively targeting JAK1 and TYK2 while sparing JAK2 (critical for erythropoiesis) and JAK3 (important for lymphocyte development), it is hypothesized that a more favorable safety profile can be achieved while maintaining high efficacy.

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) for a representative series of dual JAK1/TYK2 inhibitors, details the experimental protocols used for their evaluation, and illustrates the underlying biological and experimental workflows.

Core Structure and Structure-Activity Relationship (SAR)

The development of potent and selective dual JAK1/TYK2 inhibitors often revolves around a heterocyclic core scaffold that can effectively occupy the ATP-binding site of the kinase domain. For the purpose of this guide, we will consider a hypothetical series of compounds based on a pyrazolopyrimidine scaffold, a common motif in many kinase inhibitors. The following table summarizes the SAR of this series, illustrating how modifications at different positions (R1, R2, and R3) of the core structure impact the inhibitory potency against the four JAK isoforms and the cellular activity.

Table 1: Structure-Activity Relationship of Pyrazolopyrimidine Analogs

| Compound | R1 Group | R2 Group | R3 Group | JAK1 IC50 (nM) | TYK2 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | p-STAT3 Cell IC50 (nM) |

| 1a | -H | -CH3 | -NH2 | 150 | 200 | 500 | >10000 | 450 |

| 1b | -Cl | -CH3 | -NH2 | 50 | 75 | 300 | >10000 | 150 |

| 1c | -F | -CH3 | -NH2 | 70 | 90 | 400 | >10000 | 180 |

| 1d | -Cl | -CH2CH3 | -NH2 | 45 | 60 | 250 | >10000 | 120 |

| 1e | -Cl | -cyclopropyl | -NH2 | 20 | 35 | 150 | 8000 | 50 |

| 1f | -Cl | -cyclopropyl | -OH | 25 | 40 | 180 | 7500 | 65 |

| 1g | -Cl | -cyclopropyl | -NH-cyclopropyl | 5 | 8 | 100 | 5000 | 15 |

| 1h | -Cl | -cyclopropyl | -NH-CH3 | 10 | 15 | 120 | 6000 | 25 |

SAR Summary:

-

R1 Position: Substitution with a small electron-withdrawing group, such as chlorine (as in 1b ), significantly improves potency against JAK1 and TYK2 compared to the unsubstituted analog (1a ).

-

R2 Position: Exploration of this position reveals that increasing the size and introducing conformational constraint with a cyclopropyl group (1e ) enhances potency and selectivity over JAK2.

-

R3 Position: This position is critical for achieving high potency and selectivity. Modification of the primary amine in 1e to a secondary amine, particularly with a cyclopropyl group (1g ), leads to a substantial increase in potency against JAK1 and TYK2, while maintaining good selectivity against JAK2 and excellent selectivity against JAK3. This suggests the formation of a key hydrogen bond interaction in the active site.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-based)

Objective: To determine the in vitro inhibitory activity of test compounds against purified JAK enzyme isoforms.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Test compounds dissolved in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Luminometer.

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the JAK enzyme and the peptide substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT3 Inhibition Assay (Flow Cytometry)

Objective: To measure the ability of test compounds to inhibit cytokine-induced JAK-STAT signaling in a cellular context.

Principle: This assay quantifies the phosphorylation of STAT3 in response to cytokine stimulation in the presence of an inhibitor.

Materials:

-

Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Interleukin-6 (IL-6) as the stimulus for JAK1/TYK2 signaling.

-

Test compounds dissolved in DMSO.

-

RPMI-1640 cell culture medium.

-

Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™).

-

Fluorescently labeled anti-phospho-STAT3 (pY705) antibody.

-

Flow cytometer.

Procedure:

-

Pre-treat human whole blood or PBMCs with serial dilutions of the test compounds or DMSO (vehicle control) for 1 hour at 37°C.

-

Stimulate the cells with a pre-determined optimal concentration of IL-6 for 15-20 minutes at 37°C. An unstimulated control should also be included.

-

Fix the cells by adding a fixation buffer immediately after stimulation. Incubate for 10-15 minutes at 37°C.

-

Lyse the red blood cells (if using whole blood) and wash the remaining cells.

-

Permeabilize the cells by adding a permeabilization buffer and incubating for 30 minutes at 4°C.

-

Stain the cells with a fluorescently labeled anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Acquire the data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal in the cell population of interest (e.g., lymphocytes or monocytes).

-

Calculate the percent inhibition of p-STAT3 induction for each compound concentration and determine the IC50 value.

Visualizations

Caption: The JAK-STAT signaling cascade.

References

A Technical Guide to the Target Engagement and Binding Kinetics of Dual JAK1/TYK2 Inhibitors: A Focus on Brepocitinib (PF-06700841)

Note: The specific inhibitor "Jak1/tyk2-IN-1" is not extensively documented in publicly available scientific literature. Therefore, this guide utilizes Brepocitinib (PF-06700841), a well-characterized, potent dual inhibitor of Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2), as a representative molecule for this class of compounds. Brepocitinib is currently in clinical development for various autoimmune diseases.[1][2][3]

This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and cellular activity of dual JAK1/TYK2 inhibitors. It provides a comprehensive overview of the target engagement, and binding kinetics of Brepocitinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to JAK1 and TYK2 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[4][5] These kinases are crucial for the signal transduction of a wide array of cytokines, growth factors, and hormones, thereby regulating processes such as hematopoiesis, inflammation, and immune responses. The JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated JAKs.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize, translocate to the nucleus, and modulate gene transcription.[6]

TYK2 and JAK1 are key components in the signaling pathways of several pro-inflammatory cytokines, including Type I and II interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23.[7][8] Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Therefore, the dual inhibition of JAK1 and TYK2 presents a promising therapeutic strategy to broadly suppress pro-inflammatory cytokine signaling. Brepocitinib is a selective inhibitor of TYK2 and JAK1, demonstrating potential in treating various autoimmune conditions.[2][8]

Target Engagement and Potency of Brepocitinib

The target engagement of Brepocitinib has been characterized through both biochemical and cellular assays, demonstrating its potent and selective inhibition of JAK1 and TYK2.

Biochemical Potency

The inhibitory activity of Brepocitinib against the kinase domains of JAK family members has been determined using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JAK1 | 17[9][10][11] |

| TYK2 | 23[9][10][11] |

| JAK2 | 77[9][10] |

| JAK3 | 6490[10] |

Table 1: Biochemical potency of Brepocitinib against JAK family kinases.

Cellular Activity

The cellular potency of Brepocitinib has been evaluated in human whole blood (HWB) assays by measuring the inhibition of cytokine-induced STAT phosphorylation. These assays provide a more physiologically relevant assessment of the inhibitor's activity in a complex biological environment.

| Pathway | Cytokine Stimulus | Measured Phospho-STAT | Cellular IC50 (nM) |

| TYK2/JAK2 | IL-12 | pSTAT4 | 65[10] |

| TYK2/JAK2 | IL-23 | pSTAT3 | 120[10] |

| JAK1/TYK2 | IL-10 | pSTAT3 | 305[10] |

| JAK1/JAK2/TYK2 | IL-27 | pSTAT3 | 86[10] |

| JAK1 (homodimer) | IL-6 | pSTAT1 (CD3+ cells) | 81[10] |

| JAK1 (homodimer) | IL-6 | pSTAT3 (CD3+ cells) | 641[10] |

| JAK1/JAK3 | IL-15 | pSTAT5 | 238[10] |

| JAK1/JAK3 | IL-21 | pSTAT3 | 204[10] |

| JAK2 (homodimer) | EPO | pSTAT5 (CD34+ cells) | 577[10] |

Table 2: Cellular activity of Brepocitinib in human whole blood assays.

Binding Kinetics

Signaling Pathways

The following diagram illustrates the central role of JAK1 and TYK2 in mediating the signaling of key pro-inflammatory cytokines. Brepocitinib, by inhibiting both kinases, effectively blocks these downstream pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard industry practices for characterizing kinase inhibitors.

Biochemical Kinase Assay (Generic Protocol)

This assay measures the direct inhibition of JAK kinase activity by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified JAK enzymes.

Materials:

-

Purified recombinant human JAK1, TYK2, JAK2, and JAK3 enzymes.

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP.

-

Substrate peptide (e.g., a poly(Glu, Tyr) 4:1 peptide).

-

Test compound (e.g., Brepocitinib) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/substrate mixture by diluting the JAK enzyme and substrate peptide in the kinase reaction buffer. Add this mixture to the wells.

-

Prepare an ATP solution in kinase reaction buffer.

-

Initiate the kinase reaction by adding the ATP solution to the wells. The final ATP concentration should be close to the Km value for each respective kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Thermal Shift Assay (CETSA) for Target Engagement (Generic Protocol)

CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm the binding of an inhibitor to its target kinase within intact cells.

Materials:

-

Cultured cells expressing the target kinases (e.g., a human cell line).

-

Cell culture medium and supplements.

-

Test compound (e.g., Brepocitinib) and vehicle (DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Equipment for protein quantification (e.g., BCA assay).

-

SDS-PAGE and Western blotting reagents and equipment.

-

Primary antibodies specific for the target kinases (e.g., anti-JAK1, anti-TYK2) and a loading control (e.g., anti-GAPDH).

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

PCR thermocycler for heating cell lysates.

Procedure:

-

Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1-2 hours) in cell culture medium.

-

Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

-

Protein Quantification and Analysis:

-

Quantify the protein concentration in the supernatant.

-

Analyze the samples by SDS-PAGE and Western blotting using primary antibodies against the target protein and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Conclusion

Brepocitinib is a potent dual inhibitor of JAK1 and TYK2 with significant activity in both biochemical and cellular assays. Its mechanism of action, through the inhibition of key cytokine signaling pathways, provides a strong rationale for its development in a range of autoimmune and inflammatory diseases. The experimental protocols and data presented in this guide offer a framework for the characterization of dual JAK1/TYK2 inhibitors and can serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery. Further studies to elucidate the specific binding kinetics of Brepocitinib will provide a more complete understanding of its pharmacological profile.

References

- 1. Priovant Therapeutics Announces Completion of Enrollment in Global Phase 3 Study Evaluating Brepocitinib in Dermatomyositis (VALOR) [prnewswire.com]

- 2. Roivant and Pfizer Unveil Priovant Therapeutics and Ongoing Registrational Studies for Oral Brepocitinib in Dermatomyositis and Lupus | Pfizer [pfizer.com]

- 3. Enrollment Complete in Phase 3 Study of Brepocitinib in DM - The Dermatology Digest [thedermdigest.com]

- 4. researchgate.net [researchgate.net]

- 5. JAK-STAT Signalling Pathway | PPTX [slideshare.net]

- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinexprheumatol.org [clinexprheumatol.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Brepocitinib P-Tosylate | JAK | TargetMol [targetmol.com]

The Role of Dual Jak1/Tyk2 Inhibition in Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of dual Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2) inhibitors in modulating cytokine signaling pathways. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting these key signaling molecules. This document will delve into the mechanism of action, relevant signaling cascades, and the quantitative characterization of these inhibitors, using publicly available data on representative molecules.

Introduction to JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, hematopoiesis, and other essential biological processes.[1][2] The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][3] These kinases associate with the intracellular domains of cytokine receptors.[4][5]

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular tails.[6] This creates docking sites for STAT proteins, which are then recruited and phosphorylated by the activated JAKs.[2][7] Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes.[6][8] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1]

The Rationale for Dual JAK1 and TYK2 Inhibition

JAK1 and TYK2 are key mediators in the signaling of several pro-inflammatory cytokines.

-

JAK1 is involved in the signaling of numerous cytokines, including those that use the common gamma chain (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, IL-21), the gp130 family of receptors (e.g., IL-6, IL-11), and the type I and type II interferon receptors.[1][4][5]

-

TYK2 is crucial for the signaling of type I interferons (IFN-α/β), as well as IL-12 and IL-23, which are central to the differentiation and function of Th1 and Th17 cells, respectively.[2][9][10][11]

Given the overlapping and distinct roles of JAK1 and TYK2 in mediating the signals of key inflammatory cytokines, the simultaneous inhibition of both kinases presents a compelling therapeutic strategy for a range of autoimmune and inflammatory disorders. Dual inhibitors, such as brepocitinib and other compounds in development, aim to provide a broader blockade of inflammatory pathways than could be achieved by targeting a single JAK.[12][13]

Mechanism of Action of a Dual JAK1/TYK2 Inhibitor

A dual JAK1/TYK2 inhibitor functions by competitively binding to the ATP-binding site within the kinase domain of both JAK1 and TYK2. This inhibition prevents the phosphorylation and activation of these kinases, thereby blocking the downstream signaling cascade. The result is a reduction in the phosphorylation of STAT proteins and a subsequent decrease in the transcription of pro-inflammatory genes.

Below is a diagram illustrating the canonical JAK-STAT signaling pathway and the points of intervention for a dual JAK1/TYK2 inhibitor.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthcentral.com [healthcentral.com]

- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 10. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 13. researchgate.net [researchgate.net]

The Impact of Dual Jak1/Tyk2 Inhibition on STAT Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Jak-STAT Signaling Pathway

The Jak-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs.[1][2] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[2] Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.[1][2][3]

The four members of the JAK family form specific pairs to transduce signals from different cytokine receptors. Jak1 and Tyk2 are crucial for signaling mediated by cytokines such as Type I interferons (IFN-α/β), IL-12, and IL-23, which are central to the pathogenesis of many autoimmune diseases.[4][5][6][7]

Quantitative Analysis of Jak1/Tyk2 Inhibition

Dual Jak1/Tyk2 inhibitors are designed to potently and selectively block the activity of both kinases. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Biochemical Assay Data

Biochemical assays utilize purified, recombinant JAK enzymes to determine the direct inhibitory effect of a compound. Brepocitinib (PF-06700841) is a potent inhibitor of Tyk2 and Jak1 with some activity against Jak2.

| Compound | Target | IC50 (nM) | Assay Type |

| Brepocitinib (PF-06700841) | Tyk2 | 23 | Biochemical |

| Jak1 | 17 | Biochemical | |

| Jak2 | 77 | Biochemical |

Data sourced from publicly available information.

Cellular Assay Data

Cellular assays measure the inhibition of STAT phosphorylation in response to cytokine stimulation in whole cells, providing a more physiologically relevant assessment of a compound's activity.

| Compound | Cell Type | Cytokine Stimulant | Phosphorylated STAT | IC50 (nM) |

| Brepocitinib (PF-06700841) | Human Leukocytes | IL-15 (Jak1/Jak3 dependent) | pSTAT5 | 135 |

| Human Leukocytes | IL-12 (Tyk2/Jak2 dependent) | pSTAT | Varies by specific STAT |

Data is representative and compiled from published studies.[4] Specific pSTATs for IL-12 signaling include pSTAT3 and pSTAT4.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the impact of Jak1/Tyk2 inhibitors on STAT phosphorylation. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for determining the IC50 of an inhibitor against purified JAK enzymes.

Objective: To measure the direct inhibitory effect of a test compound on the enzymatic activity of Jak1 and Tyk2.

Materials:

-

Recombinant human Jak1 and Tyk2 enzymes

-

ATP

-

Peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site)

-

Test compound (e.g., Jak1/tyk2-IN-1 or Brepocitinib)

-

Assay buffer (e.g., HEPES, MgCl2, DTT, BSA)

-

Detection reagents (e.g., HTRF-based detection with europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the Jak1 or Tyk2 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents and incubate to allow for binding.

-

Read the plate on a suitable plate reader to measure the phosphorylation signal.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Phospho-STAT Flow Cytometry Assay (Cellular)

This protocol details a method for quantifying the phosphorylation of specific STAT proteins in cells following cytokine stimulation.

Objective: To measure the inhibitory effect of a test compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Jurkat)

-

Cell culture medium

-

Test compound

-

Cytokine stimulant (e.g., IL-12, IFN-α)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated antibodies against specific phospho-STATs (e.g., anti-pSTAT3, anti-pSTAT4)

-

Flow cytometer

Procedure:

-

Culture cells in appropriate medium.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells by adding fixation buffer.

-

Permeabilize the cells by adding ice-cold permeabilization buffer.

-

Wash the cells and stain with fluorochrome-conjugated anti-phospho-STAT antibodies.

-

Acquire data on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-STAT signal in the presence of the inhibitor compared to the vehicle control.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

Dual inhibition of Jak1 and Tyk2 represents a promising therapeutic strategy for a range of autoimmune and inflammatory disorders. By potently and selectively blocking the phosphorylation of downstream STAT proteins, these inhibitors can effectively modulate the signaling of key pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of novel Jak1/Tyk2 inhibitors. Further research into the specific effects of these compounds on different STAT isoforms and in various disease models will continue to refine our understanding of their therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Characterization of Jak1/Tyk2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jak1/Tyk2-IN-1 is a potent, dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document provides a comprehensive overview of its preclinical characterization, compiling available data on its biochemical activity and pharmacokinetic properties. Due to the limited publicly available data for this specific molecule, this guide also outlines standardized experimental protocols and workflows typically employed in the preclinical assessment of kinase inhibitors, offering a framework for further investigation.

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immune function and cellular proliferation. Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases, as well as certain cancers.

This compound has been identified as a dual inhibitor of JAK1 and TYK2, two key mediators in the signaling of pro-inflammatory cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons (IFN). By targeting these specific JAK isoforms, this compound has the potential to modulate inflammatory responses, making it a molecule of interest for therapeutic development. This guide summarizes the known preclinical data for this compound and provides a roadmap for its further characterization.

Core Data

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₂₀F₃N₇O |

| Molecular Weight | 407.39 g/mol |

| CAS Number | 1883300-48-8 |

In Vitro Potency

The inhibitory activity of this compound against its target kinases has been determined through biochemical assays.

| Target | IC₅₀ (nM) |

| Jak1 | 41 |

| Tyk2 | 29 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Pharmacokinetics

Limited pharmacokinetic data is available for this compound.

| Species | Parameter | Value |

| Mouse | Oral Bioavailability (%) | 29 |

Oral bioavailability is the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the JAK-STAT signaling pathway. The diagram below illustrates the canonical JAK-STAT pathway and the points of intervention for this compound.

Experimental Protocols (Representative)

While specific experimental details for the preclinical characterization of this compound are not publicly available, this section outlines standard protocols for key assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against target kinases.

Methodology:

-

Reagents: Recombinant human JAK1 and TYK2 enzymes, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (this compound).

-

Procedure: a. A reaction mixture containing the kinase, substrate, and varying concentrations of this compound is prepared in a multi-well plate. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product.

-

Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Methodology:

-

Cell Line: A human cell line that expresses the target JAKs and responds to a specific cytokine (e.g., TF-1 cells for IL-6 induced STAT3 phosphorylation via JAK1).

-

Procedure: a. Cells are pre-incubated with varying concentrations of this compound. b. The cells are then stimulated with a cytokine (e.g., IL-6) to activate the JAK-STAT pathway. c. After a short incubation period, the cells are lysed. d. The level of phosphorylated STAT (pSTAT) is measured using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA).

-

Data Analysis: The levels of pSTAT are normalized to the total amount of STAT protein. The percentage of inhibition of STAT phosphorylation is calculated and plotted against the inhibitor concentration to determine the EC₅₀ (half-maximal effective concentration).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

-

Animals: Male or female BALB/c mice.

-

Procedure: a. A cohort of mice is administered this compound orally at a defined dose. b. Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). c. Plasma is separated from the blood samples. d. The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Analysis: Plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

-

Cₘₐₓ: Maximum plasma concentration.

-

Tₘₐₓ: Time to reach Cₘₐₓ.

-

t₁/₂: Elimination half-life.

-

AUC: Area under the plasma concentration-time curve.

-

Oral Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

-

Preclinical Development Workflow

The following diagram illustrates a typical workflow for the preclinical characterization of a kinase inhibitor like this compound.

The Role of Dual JAK1/TYK2 Inhibition in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) in the pathogenesis of neuroinflammatory diseases. It provides a comprehensive overview of the therapeutic potential of dual JAK1/TYK2 inhibitors, with a focus on the compound "Jak1/tyk2-IN-1" and other relevant small molecules. This document details the underlying signaling pathways, presents key preclinical data, and outlines experimental protocols for the investigation of these targeted therapies in neuroinflammation.

Introduction to JAK/STAT Signaling in Neuroinflammation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses. This pathway is integral to the regulation of the immune system, and its dysregulation is a key driver of chronic inflammation, including in the central nervous system (CNS).[1][2] In the context of neuroinflammation, resident CNS cells such as microglia and astrocytes, as well as infiltrating peripheral immune cells, utilize the JAK/STAT pathway to respond to a variety of pro-inflammatory cytokines.

JAK1 and TYK2 are non-receptor tyrosine kinases that associate with the intracellular domains of specific cytokine receptors.[3] Their activation upon cytokine binding initiates a signaling cascade that leads to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus and modulate the expression of genes involved in inflammatory responses.[4] Key cytokines that signal through JAK1 and/or TYK2 and are implicated in neuroinflammatory conditions include interferons (IFNs), interleukin-6 (IL-6), IL-12, and IL-23.[3] Consequently, the dual inhibition of JAK1 and TYK2 presents a compelling therapeutic strategy to dampen the neuroinflammatory processes that contribute to the pathology of diseases such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease.[5]

Quantitative Data on JAK1/TYK2 Inhibitors

The development of selective dual JAK1/TYK2 inhibitors has been a focus of recent drug discovery efforts. The following tables summarize key quantitative data for several of these compounds, including their biochemical and cellular potencies, as well as their efficacy in preclinical models of neuroinflammation.

Table 1: In Vitro Potency and Selectivity of JAK1/TYK2 Inhibitors

| Compound | Target(s) | Assay Type | IC50 (nM) | Source |

| Compound 6 | JAK1 | Biochemical | 17 | [1] |

| TYK2 | Biochemical | 23 | [1] | |

| JAK2 | Biochemical | 77 | [1] | |

| JAK3 | Biochemical | 6494 | [1] | |

| TLL018 | JAK1/TYK2 | Not Specified | Potent and Selective | [6] |

| A-005 | TYK2 | Biochemical | Nanomolar potency | [7] |

| Zasocitinib (TAK-279) | TYK2 | Whole Blood (IL-12/18) | High | [8] |

| JAK1/3 | Whole Blood (IL-2) | No inhibition | [8] | |

| Deucravacitinib | TYK2 | Whole Blood (IL-12/18) | Moderate | [8] |

| JAK1/3 | Whole Blood (IL-2) | Minimal inhibition | [8] |

Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Brain-Penetrant JAK1/TYK2 Inhibitors

| Compound | Animal Model | Key Findings | Brain Penetration | Source |

| BHV-8000 | Parkinson's Disease (Phase 2/3 trial initiated) | Significant reduction in inflammatory biomarkers in Phase 1. | ~50% of plasma exposure available as unbound drug in the CNS. | [5] |

| A-005 | Experimental Autoimmune Encephalomyelitis (EAE) | Significant and dose-dependent suppression of clinical and histological EAE. | Efficiently crossed the blood-brain barrier in rats. | [7] |

| AZD1480 (JAK1/2 inhibitor) | α-Synuclein Overexpression (Parkinson's Model) | Suppressed neuroinflammation and neurodegeneration. | Not specified. | [1] |

Key Signaling Pathways in Neuroinflammation

The therapeutic rationale for targeting JAK1 and TYK2 in neuroinflammation is based on their central role in mediating the effects of pro-inflammatory cytokines within the CNS. The following diagrams, generated using the DOT language for Graphviz, illustrate these critical signaling pathways.

General JAK1/TYK2 Signaling Pathway

Caption: General JAK1/TYK2 signaling cascade.

JAK1/TYK2 Signaling in Microglia and Astrocytes

Caption: JAK1/TYK2 signaling in glial cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of JAK1/TYK2 inhibitors in neuroinflammation.

In Vitro Assays

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant JAK kinases.

-

Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; fluorescently labeled synthetic peptide substrate; ATP; assay buffer; 384-well plates; plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and ATP to the assay buffer.

-

Add the diluted test compound to the reaction mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Terminate the reaction by adding a stop buffer containing EDTA.

-

Measure the amount of phosphorylated peptide product using a plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

This assay determines the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

-

Materials: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1); cell culture medium; stimulating cytokines (e.g., IFN-α for TYK2/JAK1, IL-6 for JAK1, GM-CSF for JAK2); test compound; fixation and permeabilization buffers; fluorescently labeled antibodies against pSTAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5); flow cytometer.

-

Procedure:

-

Culture the cells under appropriate conditions.

-

Pre-incubate the cells with various concentrations of the test compound for a defined period.

-

Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

-

Fix and permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

-

Analyze the cells using a flow cytometer to quantify the level of pSTAT in each sample.

-

Determine the IC50 value for the inhibition of cytokine-induced STAT phosphorylation.

-

In Vivo Models

EAE is a widely used animal model for multiple sclerosis that recapitulates key aspects of the disease, including CNS inflammation, demyelination, and neurological deficits.

-

Animals: Female C57BL/6 mice, 9-13 weeks old.

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Treatment:

-

Prophylactic: Begin administration of the test compound (e.g., this compound) at the time of immunization.

-

Therapeutic: Begin administration of the test compound at the onset of clinical signs of EAE.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.

-

-

Histological Analysis:

-

At the end of the study, perfuse the mice and collect the brain and spinal cord.

-

Process the tissues for histology and stain with hematoxylin and eosin (H&E) for inflammation and Luxol fast blue (LFB) for demyelination.

-

-

Outcome Measures:

-

Clinical score, incidence of disease, day of onset, and body weight.

-

Histological scores for inflammation and demyelination.

-

Analysis of immune cell infiltration and cytokine expression in the CNS.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel JAK1/TYK2 inhibitor for neuroinflammation.

Caption: Preclinical development workflow.

Conclusion

The dual inhibition of JAK1 and TYK2 represents a promising therapeutic approach for a range of neuroinflammatory disorders. By targeting key cytokine signaling pathways in both the peripheral immune system and the CNS, these inhibitors have the potential to modulate the complex inflammatory cascades that drive disease progression. The data and protocols presented in this guide provide a framework for the continued investigation and development of novel JAK1/TYK2 inhibitors for the treatment of these debilitating neurological conditions. Further research is warranted to fully elucidate the long-term efficacy and safety of this therapeutic strategy in clinical settings.

References

- 1. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration | Journal of Neuroscience [jneurosci.org]

- 2. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Biohaven Launches First Brain-Penetrant Drug Trial for Early Parkinson's Treatment | BHVN Stock News [stocktitan.net]

- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 7. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]

- 8. Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors - ACR Meeting Abstracts [acrabstracts.org]

The Impact of Dual Jak1/Tyk2 Inhibition on Immune Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family of enzymes, particularly Jak1 and Tyrosine kinase 2 (Tyk2), play a pivotal role in orchestrating immune responses through the transduction of cytokine signals. Dysregulation of these signaling pathways is a hallmark of numerous autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors targeting Jak1 and Tyk2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effects of dual Jak1/Tyk2 inhibition on the differentiation of key immune cell populations. We will explore the underlying signaling pathways, present quantitative data on cellular responses, and provide detailed experimental protocols for assessing the impact of these inhibitors. For the purpose of this guide, we will refer to a representative dual inhibitor, "Jak1/Tyk2-IN-1," to illustrate these effects.

Introduction to Jak1 and Tyk2 in Immune Signaling

The JAK-STAT signaling cascade is a critical pathway for a wide array of cytokines and growth factors that govern immune cell development, activation, and differentiation.[1] Jak1 and Tyk2 are non-receptor tyrosine kinases that associate with the intracellular domains of specific cytokine receptors.[2] Upon cytokine binding, these kinases are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The subsequent phosphorylation and dimerization of STATs lead to their translocation to the nucleus and the regulation of target gene expression.

Jak1 and Tyk2 often function as heterodimers, mediating the signaling of crucial cytokine families:

-

Type I Interferons (IFN-α/β): These cytokines, essential for antiviral immunity and immune modulation, signal through a receptor complex associated with Jak1 and Tyk2.[2]

-

Interleukin-10 (IL-10) Family: This family of anti-inflammatory cytokines also utilizes the Jak1/Tyk2 pairing for signal transduction.

-

IL-12 and IL-23: These cytokines are critical for the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively, and their receptors are associated with Tyk2 and Jak2.[3][4]

Given their central role in mediating the effects of both pro- and anti-inflammatory cytokines, simultaneous inhibition of Jak1 and Tyk2 presents a compelling strategy for modulating immune responses in various disease contexts.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor designed to competitively bind to the ATP-binding site within the kinase domains of both Jak1 and Tyk2. This dual inhibition effectively blocks the phosphorylation cascade initiated by cytokine receptor activation, thereby preventing the downstream activation of STAT proteins and the subsequent transcription of target genes. The selectivity of such inhibitors is a key parameter, with ideal candidates exhibiting high potency against Jak1 and Tyk2 while sparing other JAK family members like Jak2 and Jak3 to minimize off-target effects.

Quantitative Analysis of Immune Cell Differentiation

The therapeutic efficacy of dual Jak1/Tyk2 inhibitors stems from their ability to modulate the differentiation and function of various immune cell subsets. The following tables summarize the expected quantitative effects of a representative inhibitor, this compound, on key immune cell populations.

Table 1: Inhibitory Activity of a Representative Dual Jak1/Tyk2 Inhibitor

| Target | IC50 (nM) | Selectivity vs. Jak2 | Selectivity vs. Jak3 | Reference |

| Jak1 | 39 | >10-fold | >10-fold | [5] |

| Tyk2 | 21 | >10-fold | >10-fold | [5] |

| Jak2 | >390 | - | - | [5] |

| Jak3 | >390 | - | - | [5] |

Table 2: Effect of this compound on T Helper Cell Differentiation in vitro

| T Cell Subset | Key Cytokines for Differentiation | Effect of this compound | Expected Change in Cell Population (%) | Key Transcription Factor |

| Th1 | IL-12, IFN-γ | Inhibition of IL-12 and IFN-γ signaling | ↓ | T-bet |

| Th2 | IL-4 | Less direct impact, potential for relative increase | ↔ or ↑ | GATA3 |

| Th17 | IL-6, IL-23, TGF-β | Inhibition of IL-23 and IL-6 signaling | ↓↓ | RORγt |

| Treg | IL-2, TGF-β | Sparing of IL-2 signaling (Jak1/Jak3 dependent) may preserve differentiation | ↔ or ↑ | FoxP3 |

Table 3: Effect of this compound on B Cell Function

| B Cell Parameter | Stimulation Condition | Effect of this compound | Expected Outcome |

| Activation | Anti-IgM, CD40L, IL-4 | Inhibition of IL-4 signaling | Reduced expression of activation markers (e.g., CD69, CD86) |

| Proliferation | CpG, IL-2, IL-21 | Inhibition of IL-21 signaling | Dose-dependent decrease in B cell numbers |

| Differentiation to Plasmablasts | CpG, IL-2, IL-21 | Inhibition of STAT3-dependent differentiation | Reduced percentage of CD27highCD38high cells |

| Immunoglobulin Production | T-cell dependent or independent stimuli | Reduced B cell differentiation and cytokine support | Decreased secretion of IgG, IgA, and IgM |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Signaling Pathways

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Selective Inhibition of Tyrosine Kinase 2 (TYK2) with BMS-986165 Is Efficacious in IL-23–Mediated Diseases: Evidence from Preclinical IBD Models and From a Psoriasis Study - ProQuest [proquest.com]

- 4. Article recommendations for Differential Impact of Six JAK Inhibitors on Myeloid Cell Differentiation and Their T Cell Stimulatory Capacity: An In Vitro Comparative Study | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 5. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Dual JAK1/TYK2 Inhibition: A Technical Guide to the Therapeutic Potential of Jak1/tyk2-IN-1

Disclaimer: Information regarding a specific molecule designated "Jak1/tyk2-IN-1" is not publicly available at the time of this writing. This guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and relevant experimental protocols for dual inhibitors of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2), using publicly available data from representative molecules with this dual-specificity as a surrogate.

Introduction: The Rationale for Dual JAK1/TYK2 Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[1][2][3] These enzymes play a pivotal role in the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines into transcriptional changes within the nucleus, thereby modulating key biological processes including hematopoiesis, immune regulation, and inflammation.[3][4][5] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases.[6]

Selective inhibition of specific JAK isoforms offers a promising therapeutic strategy to treat these conditions while minimizing off-target effects.[7] Dual inhibition of JAK1 and TYK2 is of particular interest as these kinases are involved in the signaling of a range of pro-inflammatory cytokines implicated in various immune-mediated diseases.[8][9] JAK1 is crucial for the signaling of gamma-common chain cytokines and the interleukin-6 (IL-6) family, while TYK2 is essential for the signaling of IL-12, IL-23, and type I interferons (IFNs).[8][9] By targeting both JAK1 and TYK2, dual inhibitors can simultaneously block multiple pathogenic cytokine pathways.

Mechanism of Action

JAK inhibitors are small molecule drugs that act as competitive inhibitors of the ATP binding site in the kinase domain of JAK enzymes.[10] By blocking ATP binding, these inhibitors prevent the phosphorylation and subsequent activation of the JAKs, thereby interrupting the downstream signaling cascade.[4][10]

The binding of a cytokine to its receptor induces a conformational change, bringing the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[4][11] Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][11] Once docked, STATs are themselves phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those for pro-inflammatory cytokines.[10][11] Dual JAK1/TYK2 inhibitors interrupt this entire process by preventing the initial JAK activation step.

Signaling Pathways

The therapeutic efficacy of dual JAK1/TYK2 inhibitors stems from their ability to modulate the signaling of multiple key cytokines.

IL-23/Th17 and IL-12/Th1 Pathways